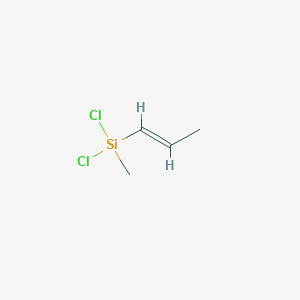

1-Propenylmethyldichlorosilane

Description

Overview of Organosilane Compounds in Contemporary Chemical Research

Organosilane compounds, characterized by the presence of a carbon-silicon bond, are fundamental to modern chemistry, finding extensive applications across various industries. numberanalytics.comzmsilane.com These compounds are prized for their unique properties which bridge the gap between organic and inorganic materials. dakenchem.com Their versatility allows them to be used as coupling agents, adhesion promoters, crosslinking agents, and surface modifiers. researchgate.net In contemporary chemical research, organosilanes are pivotal in the synthesis of complex molecules, high-performance materials, and advanced polymers. numberanalytics.comsigmaaldrich.com The silicon-carbon bond imparts thermal stability, while the organic functional groups allow for a wide range of chemical transformations. wikipedia.org This dual functionality makes them indispensable in fields ranging from pharmaceuticals to electronics and coatings. zmsilane.comsigmaaldrich.com

The general structure of organosilanes can be represented as R_nSiX_(4-n), where R is an organofunctional group and X is a hydrolyzable group, typically an alkoxy or a halogen. researchgate.net This structure allows for a two-stage reaction mechanism: hydrolysis of the labile X group to form a reactive silanol (B1196071) (Si-OH), followed by condensation to form stable siloxane (Si-O-Si) bonds. researchgate.net This ability to form robust networks is a key reason for their widespread use.

Structural Classification of Vinylic and Propenylic Organosilanes

Within the broad family of organosilanes, alkenylsilanes, which contain a carbon-carbon double bond, are of particular interest. These can be broadly classified into vinylic and propenylic (or allylic) organosilanes, distinguished by the position of the double bond relative to the silicon atom.

Vinylic Organosilanes: In these compounds, the double bond is directly attached to the silicon atom (Si-CH=CH₂). wikipedia.orgiupac.org The vinyl group is an ethenyl group, with the formula -CH=CH₂. wikipedia.org This direct attachment influences the electronic properties and reactivity of the double bond.

Propenylic (Allylic) Organosilanes: In this class, the double bond is separated from the silicon atom by a methylene (B1212753) group (Si-CH₂-CH=CH₂). This arrangement results in distinct reactivity patterns compared to their vinylic counterparts, often involving allylic rearrangements. wikipedia.org

The structural difference between these two classes is crucial as it dictates their synthetic utility and the types of polymers and materials they can form.

Rationale for Research Focus on 1-Propenylmethyldichlorosilane in Advanced Chemical Synthesis and Materials Science

The specific focus on this compound stems from its unique combination of a reactive propenyl group and two hydrolyzable chloro groups attached to a central silicon atom, which also bears a methyl group. This structure makes it a valuable precursor in both chemical synthesis and materials science. extrica.comresearchgate.netfuturumcareers.com

Research has demonstrated the synthesis of 1-methyl-2-propenyl(methyl)dichlorosilane through the reaction of methyltrichlorosilane (B1216827) with (E)-1-chloro-2-butene, which proceeds with an allylic rearrangement. researchgate.netresearchgate.netacs.org This highlights a selective method for its preparation.

The presence of the dichlorosilyl functionality allows for controlled hydrolysis and condensation reactions, which are fundamental for the formation of polysiloxane networks. These networks are the backbone of many silicone-based materials. The propenyl group, on the other hand, offers a site for further functionalization or polymerization, enabling the creation of tailored materials with specific properties.

In materials science, the incorporation of such organosilanes into polymer matrices, like poly(vinyl chloride) (PVC), has been shown to enhance properties such as thermal stability and resistance to photodegradation. mdpi.com The aromatic rings often incorporated into organosilane additives can act as UV absorbers, protecting the polymer from harmful radiation. mdpi.com While this compound itself is not aromatic, its ability to be incorporated into larger structures that may contain aromatic moieties makes it a valuable building block.

The compound's utility in advanced chemical synthesis is also significant. The propenyl group can participate in a variety of organic reactions, allowing for the construction of complex silicon-containing molecules. These molecules can serve as intermediates in the synthesis of pharmaceuticals or other high-value chemicals. The ability to introduce a silicon atom into an organic framework can modulate the molecule's biological and physical properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-[(E)-prop-1-enyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2Si/c1-3-4-7(2,5)6/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBMXBODFDXWEG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Propenylmethyldichlorosilane

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 1-propenylmethyldichlorosilane by reacting appropriate silicon and carbon-based precursors.

A prominent method for synthesizing allylsilanes involves the zinc-mediated reaction of chlorosilanes with allylic halides. rsc.orgrsc.orgresearchgate.net This approach has been successfully applied to the synthesis of this compound.

The reaction between methyltrichlorosilane (B1216827) and (E)-1-chloro-2-butene in the presence of zinc powder serves as a key example of this synthetic strategy. acs.org This reaction selectively yields 1-methyl-2-propenyl(methyl)dichlorosilane, which is an isomer of the target compound, through an allylic rearrangement. acs.org The reaction proceeds with high selectivity, and while isolated yields can vary based on the reaction scale and purification methods, analysis of the reaction mixture often indicates a nearly quantitative conversion. acs.org

Table 1: Reactant System for Zinc-Mediated Allylation

| Silicon Precursor | Allylic Halide | Product (after rearrangement) |

|---|

Data sourced from a study on the highly selective allylation of polychlorosilanes. acs.org

The choice of solvent is critical in zinc-mediated allylation reactions. Dimethylimidazolidinone (DMI) has been identified as a particularly effective solvent for these reactions, promoting high selectivity and yield. acs.org In the reaction of methyltrichlorosilane with allyl chloride, the use of DMI leads to the smooth formation of allyl(dichloro)methylsilane in high selectivity. acs.org While other polar solvents like hexamethylphosphoramide (B148902) (HMPA) are known, DMI is often preferred in these specific reactions. acs.orggoogle.com The amount of solvent used also plays a crucial role; for instance, in related reductions of dialkyldichlorosilanes, using an insufficient amount of DMI can lead to a decrease in yield and an increase in undesirable side reactions. google.com

A key feature of the reaction between methyltrichlorosilane and substituted allyl halides like (E)-1-chloro-2-butene is the occurrence of an allylic rearrangement. acs.org This rearrangement leads to the formation of the thermodynamically more stable isomer. The reaction selectively affords 1-methyl-2-propenyl(methyl)dichlorosilane, indicating that the silyl (B83357) group attacks the γ-carbon of the allylic system rather than the α-carbon where the chlorine atom is initially attached. acs.org This type of rearrangement is a common phenomenon in the synthesis of allylsilanes and is influenced by factors such as the structure of the allylic halide and the reaction conditions. digitellinc.comtandfonline.com The stabilization of a β-carbocation by the silicon atom can facilitate such 1,2-shifts. digitellinc.com

An alternative approach to synthesizing compounds with a propenyl-silicon bond involves the reaction of a hydrosilane with an allylic halide. For instance, the reaction of dichloromethylsilane (B8780727) with allyl chloride can be used. Another method involves the direct reaction of elemental silicon with a mixture of allyl chloride and hydrogen chloride in the presence of a copper catalyst, which primarily yields allyldichlorosilane. gelest.com Furthermore, dehydrochlorinative Si-C coupling reactions between hydrosilanes like trichlorosilane (B8805176) and activated alkyl chlorides such as allyl chloride, catalyzed by organic salts, can produce the corresponding allylsilanes in good to excellent yields. researchgate.net

Zinc-Mediated Allylation Reactions of Chlorosilanes

Influence of Solvents and Additives (e.g., Dimethylimidazolidinone (DMI)) on Reaction Efficiency and Selectivity

Synthesis of Analogs and Related Organosilanes via Similar Methodologies

The zinc-mediated allylation methodology is versatile and can be extended to synthesize a wide range of allylated organosilanes. By varying the starting chlorosilane and the allylic halide, various analogs can be prepared. For example, reacting alkyltrichlorosilanes (where the alkyl group can be isopropyl, tert-butyl, n-hexyl, phenyl, etc.) with allyl chloride in a zinc-DMI system yields the corresponding allyl(alkyl)dichlorosilanes with high selectivity and in high yields. acs.org Similarly, dimethyldichlorosilane and trimethylchlorosilane can be monoallylated using this method. acs.org The use of ultrasound has also been shown to promote the zinc-mediated allylation of various chlorosilanes, providing a simple, fast, and efficient route to a variety of allylsilanes. rsc.orgrsc.orgresearchgate.net

Table 2: Examples of Synthesized Organosilane Analogs

| Chlorosilane | Allylating Agent | Product |

|---|---|---|

| Isopropyltrichlorosilane | Allyl Chloride/Zn/DMI | Allyl(dichloro)isopropylsilane |

| Phenyltrichlorosilane | Allyl Chloride/Zn/DMI | Allyl(dichloro)phenylsilane |

| Dimethyldichlorosilane | Allyl Chloride/Zn/DMI | Allyl(chloro)dimethylsilane |

Data compiled from studies on selective allylation and ultrasound-promoted synthesis. rsc.orgacs.org

Allylation of Polychlorosilanes and Polychlorodisilanes

The introduction of allyl groups onto silicon centers bearing multiple chlorine atoms is a fundamental method for synthesizing compounds like this compound. This process involves the reaction of a polychlorosilane or polychlorodisilane with an allylating agent.

One effective method involves the reaction of methyltrichlorosilane with allyl chloride in the presence of zinc powder and a solvent such as dimethylimidazolidinone (DMI). researchgate.netresearchgate.net This reaction proceeds smoothly to yield the monoallylated product, allyl(dichloro)methylsilane, in high selectivity. researchgate.netresearchgate.net The reaction can also be applied to a range of other alkyl- and aryl-substituted trichlorosilanes (RSiCl3), consistently producing the corresponding monoallylated compounds, (CH2=CHCH2)RSiCl2, in high yields. researchgate.net The methodology has also been successfully extended to the allylation of polychlorodisilanes. researchgate.net

Alternative metals can also mediate this transformation. Indium has been shown to be effective in the allylation of dichlorosilanes (R2SiCl2) and trichlorosilanes (RSiCl3) using allyl bromide. northeastern.edu Furthermore, zinc-mediated allylation can be promoted by ultrasound, offering a simple, rapid, and efficient pathway for the synthesis. researchgate.netrsc.org

A general preparation for the specific isomer, dichloro(methyl)(1E)-prop-1-en-1-ylsilane, involves the reaction of 1-propenylmethanol with dichloromethylsilane. This reaction requires an inert atmosphere and careful control of temperature and time to prevent the formation of byproducts.

Strategies for Selective Mono- and Polyallylation in Complex Systems

Controlling the degree of allylation is a significant challenge in the synthesis of functionalized silanes from polychloro precursors. Several strategies have been developed to achieve selective mono- or polyallylation.

The stoichiometry of the reagents is a primary factor in controlling the reaction outcome. For instance, in the zinc-mediated reaction, using an equimolar amount of allyl chloride with methyltrichlorosilane leads to the highly selective formation of the monoallylated product. researchgate.netresearchgate.net Conversely, employing two equivalents of the allyl chloride-zinc-DMI system results in the selective synthesis of the diallylated compound. researchgate.net

This principle also applies when using other mediating agents. With indium, the reaction of dichlorosilanes (R2SiCl2) and trichlorosilanes (RSiCl3) can be directed to yield either monoallylated or diallylated silanes by adjusting the amount of allyl bromide and indium used. northeastern.edu Similarly, when allylsamarium bromide is used, the stoichiometry determines the product distribution, allowing for the selective formation of mono-, di-, or tri-allylated products from trichlorosilanes (RSiCl3). researchgate.net Even perchlorosilane (SiCl4) can be allylated stepwise to yield silanes with one, two, three, or four allyl groups in satisfactory yields. researchgate.net

The choice of Lewis acid catalyst can also govern selectivity. In reactions with α,β-unsaturated acetals, the use of Lewis acids like aluminum trichloride (B1173362) (AlCl3) or boron trifluoride etherate (BF3·OEt2) selectively produces monoallylated compounds. rsc.orgrsc.org In contrast, stronger Lewis acids such as titanium tetrachloride (TiCl4) can promote diallylation. rsc.orgrsc.org Nickel-catalyzed cross-coupling reactions have also been developed that achieve the selective monoalkylation of dichlorosilanes. researchgate.net

| Chlorosilane Substrate | Allylating System | Equivalents of Allylating Agent | Major Product | Reference |

|---|---|---|---|---|

| Methyltrichlorosilane (CH3SiCl3) | Allyl chloride / Zn / DMI | 1 | Monoallylated Silane (B1218182) | researchgate.net |

| Methyltrichlorosilane (CH3SiCl3) | Allyl chloride / Zn / DMI | 2 | Diallylated Silane | researchgate.net |

| Dichlorosilanes (R2SiCl2) | Allyl bromide / In | Variable | Mono- or Diallylated Silane | northeastern.edu |

| Trichlorosilanes (RSiCl3) | Allylsamarium bromide | Variable | Mono-, Di-, or Triallylated Silane | researchgate.net |

Optimization of Synthetic Pathways for Enhanced Regio- and Stereoselectivity

Beyond controlling the number of allyl groups added, optimizing the synthetic pathway to control the precise placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the atoms is critical.

A key issue in the reactions of silyl-substituted allyl anions is regioselectivity, specifically whether an electrophile adds to the α or γ position relative to the silicon atom. bac-lac.gc.ca It has been observed that α-silylallyl carbanions often react with carbonyl compounds to give exclusively the γ-addition products. bac-lac.gc.ca However, the regioselectivity can be controlled; for example, the addition of magnesium bromide can steer the reaction to predominantly yield the α-addition alcohols. bac-lac.gc.ca

The structure of the allylating agent is also a determinant of regioselectivity. The reaction of methyltrichlorosilane with (E)-1-chloro-2-butene selectively yields 1-methyl-2-propenyl(methyl)dichlorosilane, a product of allylic rearrangement, demonstrating high regiocontrol. researchgate.net

Stereoselectivity, which dictates the formation of a specific stereoisomer, can be influenced by the catalyst and reaction conditions. stereoelectronics.orgwvu.edu A method utilizing platinum dichloride (PtCl2) as a "halophilic" catalyst activates the allylchlorosilane (B1253213) for addition to aldehydes. organic-chemistry.org This catalytic procedure is notable because it translates the (E/Z)-geometry of the starting allylsilane into the relative stereochemistry (syn- or anti-) of the resulting homoallyl alcohol product with good to excellent diastereoselectivity. organic-chemistry.org This control is achieved via a proposed chair-like cyclic transition state. organic-chemistry.org The preparation of dichloro(methyl)(1E)-prop-1-en-1-ylsilane from 1-propenylmethanol also points to a stereoselective process, yielding the (E)-isomer.

| Factor | Influence | Example | Reference |

|---|---|---|---|

| Additive | Regioselectivity (α vs. γ) | Addition of MgBr2 to α-silylallyl carbanion favors α-addition. | bac-lac.gc.ca |

| Allylating Agent Structure | Regioselectivity | (E)-1-chloro-2-butene gives rearranged product. | researchgate.net |

| Catalyst | Stereoselectivity (Diastereoselectivity) | PtCl2 catalyst translates substrate E/Z geometry to syn/anti product. | organic-chemistry.org |

| Reactant Geometry | Stereoselectivity | Use of 1-propenylmethanol leads to the (E)-isomer. |

Reaction Pathways and Mechanistic Investigations of 1 Propenylmethyldichlorosilane

Fundamental Reactivity Patterns

The reactivity of 1-propenylmethyldichlorosilane is characterized by the distinct behavior of its silicon-chlorine bonds and the propenyl group. The dichlorosilyl moiety is highly susceptible to nucleophilic attack, particularly hydrolysis, while the propenyl group allows for a range of reactions involving the carbon-carbon double bond.

Hydrolysis Reactions and Considerations for Controlled Reactivity

The hydrolysis of dichlorosilanes like this compound is a vigorous and exothermic process that leads to the formation of siloxanes and hydrochloric acid. acs.org The reaction proceeds through the nucleophilic substitution of the chlorine atoms by water molecules. The initial step is the formation of a chlorosilanol, which can then condense with another silanol (B1196071) molecule or be further hydrolyzed to a silanediol. beilstein-journals.org These intermediates are generally unstable and readily undergo condensation to form siloxane polymers or cyclic oligomers. acs.orgacs.org

Controlling the reactivity during hydrolysis is crucial to obtain desired products. Slow, controlled addition of a stoichiometric amount of water at low temperatures can favor the formation of cyclic siloxanes. acs.orgmit.edu The solvent system also plays a significant role; for instance, conducting the hydrolysis in a two-phase system of an organic solvent and water can moderate the reaction rate. beilstein-journals.orgacs.org The presence of a base, such as potassium hydroxide, can be used to neutralize the evolved HCl and influence the reaction pathway. beilstein-journals.org

Table 1: Factors Influencing Dichlorosilane (B8785471) Hydrolysis

| Factor | Effect on Reactivity and Products |

| Water Stoichiometry | Stoichiometric amounts can lead to cyclic oligomers. mit.edu |

| Temperature | Lower temperatures help control the exothermic reaction. acs.org |

| Solvent | Two-phase systems can moderate the reaction rate. acs.org |

| pH | Base can neutralize HCl and affect the condensation process. beilstein-journals.org |

Regiospecific Reactions with Electrophilic Species Leading to Carbon-Carbon Bond Formation

The propenyl group in this compound enables its participation in carbon-carbon bond-forming reactions with various electrophiles. illinois.eduunc.edu These reactions are often regiospecific, meaning the electrophile adds to a specific carbon atom of the propenyl moiety. This selectivity is influenced by both electronic and steric factors. masterorganicchemistry.com The silicon group directs the electrophilic attack primarily to the γ-carbon (the terminal carbon of the double bond), often with an accompanying shift of the double bond, a process known as an SE2' reaction. dalalinstitute.comscribd.com This reactivity allows for the synthesis of a variety of functionalized organosilanes. slideshare.net

Conjugate Addition Reactions with Alpha,Beta-Enones

This compound can act as a nucleophile in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds (enones). masterorganicchemistry.comlibretexts.orgwikipedia.org In these reactions, the propenyl group adds to the β-carbon of the enone, driven by the formation of a thermodynamically stable product. masterorganicchemistry.comorganic-chemistry.org This type of reaction is a powerful tool for carbon-carbon bond formation in organic synthesis. d-nb.info The reaction is typically catalyzed by a Lewis acid, which activates the enone towards nucleophilic attack. nerdfighteria.infoorganic-chemistry.org The use of chiral catalysts can lead to asymmetric Michael additions, providing control over the stereochemistry of the product. organic-chemistry.org

Detailed Mechanistic Elucidation of Transformations Involving the Propenyl Moiety

Understanding the mechanisms of reactions involving the propenyl group is key to predicting and controlling the outcome of these transformations.

Proposed Reaction Mechanisms (e.g., SE2' type with Allylic Rearrangement)

The reaction of allylic silanes, such as this compound, with electrophiles often proceeds through a bimolecular electrophilic substitution (SE2') mechanism. dalalinstitute.comscribd.com This mechanism involves a concerted process where the electrophile attacks the γ-carbon of the propenyl group, and the silyl (B83357) group is eliminated, accompanied by a shift of the double bond (allylic rearrangement). firsthope.co.inlscollege.ac.in This type of reaction is stereospecific and allows for the predictable formation of a particular stereoisomer. masterorganicchemistry.com The SE2' mechanism is distinct from a direct SE2 attack at the α-carbon, which is generally less favored for allylic silanes. scribd.com The propensity for allylic rearrangement is a characteristic feature of the reactivity of these compounds. allen.in

Identification and Characterization of Transition States and Key Intermediates (e.g., Cyclic Transition State)

The SE2' reaction is proposed to proceed through a cyclic transition state. dalalinstitute.com In this transition state, the electrophile, the double bond of the propenyl group, and the silicon atom are arranged in a way that facilitates the concerted bond-forming and bond-breaking processes. masterorganicchemistry.comnumberanalytics.com This cyclic arrangement accounts for the high stereospecificity observed in these reactions. The intermediate formed after the electrophilic attack is a resonance-stabilized carbocation, often referred to as a Wheland intermediate in the context of aromatic substitutions, which then rapidly loses the silyl group to form the final product. uomustansiriyah.edu.iqlumenlearning.comuci.edu The stability of this intermediate plays a crucial role in determining the reaction pathway and the regioselectivity of the electrophilic attack. allen.in Computational studies can be employed to model the structure and energy of these transition states and intermediates, providing further insight into the reaction mechanism. wayne.eduarkat-usa.orgtau.ac.il

Comparative Mechanistic Studies with Analogous Organometallic Reagents (e.g., Grignard Reagents)

The reaction of dichlorosilanes, such as this compound, with organometallic reagents like Grignard reagents (RMgX) is a fundamental method for forming silicon-carbon bonds. The mechanism and outcome of these reactions are highly dependent on the nature of the reactants, solvent, and reaction conditions.

General Mechanism with Grignard Reagents:

The reaction between a dichlorosilane and a Grignard reagent typically proceeds via nucleophilic substitution at the silicon center. The highly polar Si-Cl bond is the primary site of attack by the carbanionic 'R' group of the Grignard reagent. The general steps are as follows:

First Substitution: The Grignard reagent attacks one of the chlorine atoms on the silicon, displacing it to form a monosubstituted chlorosilane and a magnesium halide salt.

Second Substitution: A second equivalent of the Grignard reagent can then react with the remaining Si-Cl bond to yield a disubstituted silane (B1218182).

The reactivity of Grignard reagents is influenced by the Schlenk equilibrium, where the organomagnesium halide (RMgX) exists in equilibrium with the diorganomagnesium (MgR₂) and magnesium dihalide (MgX₂) species. nih.gov The nature of the halide in the Grignard reagent (I > Br > Cl) and the solvent can significantly impact the composition of the reagent and its reactivity. nih.govchemrxiv.org For instance, the use of different Grignard reagents (e.g., MeMgCl vs. MeMgI) can lead to different diastereoselectivities in reactions with chiral ketones, highlighting the sensitivity of the reaction to the specific organometallic species present. nih.gov

Comparison with Other Organometallic Reagents:

While Grignard reagents are widely used, other organometallic compounds can also be employed for the alkylation or arylation of chlorosilanes. A comparative overview is presented below:

| Organometallic Reagent | General Formula | Key Characteristics & Mechanistic Differences |

| Grignard Reagents | RMgX | Highly reactive, but can be difficult to control, leading to mixtures of mono- and di-substituted products. The presence of multiple magnesium species can complicate reaction mechanisms. nih.govnih.gov |

| Organolithium Reagents | RLi | Generally more reactive and less sterically hindered than Grignard reagents. This can lead to a higher propensity for double substitution and may be less selective. |

| Organoaluminum Reagents | R₃Al, R₂AlCl | Can offer higher selectivity in the methylation of chlorosilanes compared to Grignard reagents, particularly in the presence of a palladium catalyst. This method allows for the controlled synthesis of monochlorosilanes from dichlorosilanes. sci-hub.se |

| Organocuprates | R₂CuLi | Generally softer nucleophiles than Grignard or organolithium reagents. They are often used for conjugate additions and may exhibit different reactivity patterns with α,β-unsaturated systems like the propenyl group in this compound. |

A palladium-catalyzed cross-coupling reaction of chlorosilanes with organoaluminum reagents has been shown to be a highly selective method for producing monochlorosilanes. sci-hub.se This approach offers a significant advantage over the often poorly selective Kipping method, which utilizes Grignard reagents. sci-hub.se For instance, the methylation of various dichlorosilanes using Me₂AlCl in the presence of a palladium catalyst yielded the corresponding monochloromethylsilanes with high selectivity, avoiding the formation of dimethylated products. sci-hub.se

The reactivity of the silicon center in this compound is influenced by the electronic effects of the methyl and propenyl groups. The electron-donating nature of the methyl group and the potential for the propenyl group to engage in various reaction pathways add complexity to its reactivity profile compared to simpler dichlorosilanes like dichlorodimethylsilane.

Intramolecular Exchange Processes and Isomerization Pathways

Intramolecular Exchange:

In di- and trichlorosilanes, intramolecular exchange processes can occur, particularly in the presence of nucleophiles. These processes involve the rearrangement of ligands around the silicon center, often through hypercoordinate silicon intermediates. For dichlorosilanes like this compound, interaction with a nucleophile can lead to the formation of a pentacoordinate intermediate. open.ac.uk The Berry pseudorotation is a widely accepted mechanism for the exchange of equatorial and axial ligands in such trigonal bipyramidal (TBP) intermediates. open.ac.uk

Theoretical studies on the interaction of niobocene trihydride with dichlorosilanes have highlighted the crucial role of substituents on the silicon in guiding the formation of different product isomers through various intermediates. mdpi.com This suggests that the propenyl and methyl groups in this compound would significantly influence the stability and rearrangement pathways of any hypercoordinate intermediates formed during a reaction. Furthermore, investigations into the disproportionation of dichlorosilane have revealed complex reaction networks involving intramolecular chlorine transfer, driven by the repulsion between chlorine atoms in intermediate species. nih.gov

Isomerization Pathways:

The propenyl group in this compound can potentially undergo isomerization. The double bond can migrate along the carbon chain, leading to different isomers. This process is often catalyzed by transition metals.

Cobalt-Catalyzed Isomerization: Research has demonstrated the cobalt-catalyzed isomerization of allylsilanes to (E)-1-propenylsilanes. nih.gov This stereoselective transformation suggests that under similar catalytic conditions, any allyl impurity in a sample of this compound could be converted to the desired 1-propenyl isomer.

Palladium-Catalyzed Isomerization: Palladium catalysts are also known to effectively isomerize terminal olefins to internal olefins. sci-hub.se The specific ligand used with the palladium catalyst can play a crucial role in directing the regioselectivity and stereoselectivity of the double bond migration.

Photoisomerization: In some systems, isomerization can be induced by light. For example, the photoisomerization of the chromophore in green fluorescent protein can proceed through different pathways depending on the steric environment. nih.gov While less common for simple alkenes, the possibility of photoinduced isomerization of the propenyl group should not be entirely discounted, particularly in the presence of a photosensitizer.

The isomerization of the propenyl group is a key consideration in the synthesis and purification of this compound, as the presence of different isomers can affect its subsequent reactivity and the properties of any resulting polymers.

Catalytic Transformations Utilizing this compound as a Precursor

This compound can serve as a valuable precursor in various catalytic transformations to produce silicon-containing materials. The presence of both a reactive dichlorosilyl group and a polymerizable propenyl group allows for a range of synthetic applications.

Polymerization:

The propenyl group of this compound can participate in polymerization reactions, similar to other α-olefins.

Ziegler-Natta Polymerization: Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium chlorides) and an organoaluminum co-catalyst, are widely used for the polymerization of α-olefins like propylene. libretexts.org It is conceivable that this compound could undergo polymerization via a similar mechanism to produce a polymer with a polysilane backbone and pendant dichlorosilyl groups. These reactive side groups could then be further functionalized, for example, through hydrolysis and condensation to form cross-linked silicone materials.

Catalytic Polymerization in Aqueous Emulsion: Recent developments have shown that ethylene (B1197577) can be polymerized in an aqueous emulsion using in situ catalysts. uni-konstanz.de This opens up the possibility of developing more environmentally friendly polymerization processes for functionalized olefins like this compound.

| Polymerization Method | Catalyst System Example | Potential Polymer Structure from this compound |

| Ziegler-Natta | TiCl₄ + Et₃Al | Poly(this compound) |

| Aqueous Emulsion | [Ni(cod)₂] + Triphenylphosphine + Chlorinated Benzoquinone | Poly(this compound) latex |

Hydrosilylation:

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as the double bond of the propenyl group. libretexts.orglibretexts.orgmdpi.com This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts. This compound could be used as a substrate in hydrosilylation reactions with a hydrosilane to introduce further silicon-containing moieties. The reactivity in hydrosilylation is influenced by the substrate, with terminal alkenes generally being more reactive than internal alkenes. libretexts.org

Ring-Closing Metathesis (RCM):

If this compound is first reacted with another alkenyl Grignard reagent (e.g., allylmagnesium bromide) to replace the chlorine atoms, a diene containing a silicon atom is formed. This dienylsilane can then undergo ring-closing metathesis (RCM) in the presence of a suitable catalyst (e.g., Grubbs catalyst) to form a silicon-containing ring (a silacycle). wikipedia.orgorganic-chemistry.orgnih.gov RCM is a powerful tool for the synthesis of cyclic and macrocyclic compounds. wikipedia.orgrsc.org

Computational and Theoretical Studies of 1 Propenylmethyldichlorosilane

Quantum Chemical Approaches for Molecular Properties and Reactivity

Quantum chemical methods are instrumental in elucidating the intricate details of molecular structure, electronic properties, and reaction pathways of 1-propenylmethyldichlorosilane.

Density Functional Theory (DFT) Applications in Structure, Electronic Properties, and Reaction Path Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental properties of molecules. researchgate.net It operates on the principle that the energy of a molecule is a functional of its electron density. researchgate.net This approach is widely used to predict molecular geometries, electronic structures, and the pathways of chemical reactions. osti.govnih.gov

DFT calculations can determine the optimized geometry of this compound, providing precise bond lengths and angles. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO), can also be elucidated. researchgate.netfrontiersin.org This information is critical for understanding the molecule's reactivity. For instance, the analysis of frontier molecular orbitals can indicate the likely sites for nucleophilic or electrophilic attack.

Furthermore, DFT is employed to map out reaction pathways by locating transition states and calculating activation energies. osti.govnih.gov This predictive capability is invaluable for understanding the mechanisms of reactions involving this compound, such as its hydrolysis or polymerization. The accuracy of these predictions is often enhanced by using hybrid functionals, like B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory and have been shown to provide a good balance between accuracy and computational cost for many molecular systems. nih.govrsc.org

Below is a table showcasing typical data obtained from DFT calculations for a generic molecule, illustrating the types of structural and electronic properties that can be determined for this compound.

| Property | Calculated Value |

| Total Energy | -X.XXXX Hartrees |

| HOMO Energy | -Y.YYY eV |

| LUMO Energy | -Z.ZZZ eV |

| HOMO-LUMO Gap | A.AAA eV |

| Dipole Moment | B.BBB Debye |

| Note: The values in this table are illustrative and do not represent actual calculated values for this compound. |

Semiempirical Methods in Computational Analysis

Semiempirical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying larger molecular systems. slideserve.com These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. slideserve.comnumberanalytics.com

Methods such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3) fall under this category. numberanalytics.com They achieve their computational efficiency by neglecting certain integrals and parameterizing others. core.ac.uk While this leads to a reduction in accuracy compared to more rigorous methods, they are still capable of providing valuable qualitative insights and reasonably accurate predictions for a wide range of organic and organometallic compounds. numberanalytics.comcore.ac.uk For this compound, semiempirical methods can be used for rapid screening of conformational space or for preliminary investigations of reaction mechanisms before employing more accurate but costly methods. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Property Prediction and Interpretation

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the properties of molecules in the presence of time-dependent electromagnetic fields. wikipedia.orgnih.gov A primary application of TDDFT is the calculation of electronic excitation energies and the simulation of UV-Vis absorption spectra. wikipedia.orgrespectprogram.org

The core idea of TDDFT is that the time-dependent electron density can be determined by a set of time-dependent Kohn-Sham equations. uci.edu By analyzing the response of the system to an oscillating electric field, one can identify the electronic transitions and their corresponding energies and intensities. nih.gov This allows for the theoretical prediction of the absorption spectrum of this compound. researchgate.net Comparing the calculated spectrum with experimental data can help in the assignment of spectral bands to specific electronic transitions, such as π → π* or n → π* transitions. rsc.org TDDFT can also be applied to predict other spectroscopic properties, such as those observed in X-ray absorption spectroscopy. respectprogram.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Reaction Mechanisms

Molecular dynamics simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into their dynamic behavior and the mechanisms of chemical reactions. stanford.edu

Investigating Molecular Conformations and Dynamics in Solution

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. libretexts.orgtudelft.nl By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that describe the evolution of the system's conformations and dynamics. wustl.edu

For this compound in a solvent, MD simulations can reveal the distribution of different conformers and the energy barriers between them. copernicus.org This information is crucial for understanding how the molecule behaves in a solution environment, which is often the medium for chemical reactions. The simulations can track the rotational and vibrational motions of the molecule, as well as its interactions with the surrounding solvent molecules. nist.gov

The results of MD simulations can be used to calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around this compound. Understanding the conformational landscape and dynamics in solution is essential for interpreting experimental data, such as that from NMR spectroscopy, and for building a comprehensive model of the molecule's reactivity. nih.govinrs.ca The flexibility of a molecule, as revealed by MD, can significantly influence its biological activity and interaction with other molecules. nih.gov

Simulating Chemical Reactions in Gas Phase and Condensed Media

Computational simulations are crucial for understanding the reactivity of this compound in different environments. In the gas phase, simulations often focus on unimolecular and bimolecular reactions, providing insights into reaction probabilities and pathways. arxiv.org For instance, stochastic simulation methods can model the time evolution of well-mixed gas-phase systems with multiple, highly coupled chemical reactions. mit.edu These simulations are particularly useful for understanding transient behaviors. mit.edu The fundamental hypothesis in these stochastic models is the definition of a reaction parameter, c, which characterizes each reaction. mit.edu For complex gas-phase chemistry, such as that potentially involving this compound in processes like chemical vapor deposition (CVD), machine-learning software can be employed to develop and optimize robust chemical kinetic models. anl.gov These models are vital for predicting behavior in systems like atmospheric chemistry and combustion. anl.govfrontiersin.org

Simulations in condensed media, such as in a solvent or on a surface, introduce additional complexities like solvent effects and intermolecular interactions. aps.org Theoretical frameworks can be developed to decouple the phase separation of scaffold molecules from the reaction kinetics of diluted clients, allowing for the study of how condensates affect chemical reactions. aps.org For organosilanes, computational studies have explored reactions in water solution using models like the SCRF (Self-Consistent Reaction Field) model, although the accuracy can be lower compared to gas-phase calculations. researchgate.net Careful estimation of corrections for solvation energies is necessary to obtain reasonable thermodynamic values for reactions in solution. researchgate.net

The table below illustrates typical parameters and outputs from gas-phase reaction simulations.

| Simulation Parameter | Description | Typical Value/Output |

| Reaction Type | The nature of the chemical transformation being studied (e.g., decomposition, addition). | Unimolecular, Bimolecular |

| Temperature (K) | The temperature at which the simulation is run, affecting reaction rates. | 300 - 1000 K |

| Pressure (atm) | The pressure of the system, relevant for gas-phase reactions. | 1 - 10 atm |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, often calculated using methods like DFT. | Varies by reaction |

| Rate Constant (k) | A measure of the speed of a reaction, can be determined from simulations. | Varies by reaction |

| Reaction Products | The chemical species formed during the reaction. | Identified species |

| Thermodynamic Data (ΔH, ΔG) | Enthalpy and Gibbs free energy changes associated with the reaction. | Calculated values |

Mechanistic Insights Derived from Computational Modeling and Experimental Correlation

The synergy between computational modeling and experimental results is crucial for gaining deep mechanistic insights into the chemistry of organosilanes like this compound. unipa.itnih.gov Computational models can predict reaction mechanisms, which can then be validated or refined through experimental data. nih.gov For example, computational chemistry has been used to confirm the favorability of certain reaction mechanisms, such as the S\N1-Si versus S\N2-Si mechanism in silane (B1218182) polymerization under different pH conditions. mdpi.com

Experimental techniques provide macroscopic observations, while computational models offer an atomic-level understanding of the underlying processes. nih.gov For instance, in the study of organosilane anchoring on surfaces, Density Functional Theory (DFT) calculations can elucidate the structural properties of the attached molecules and the thermodynamics of the reactions. unipa.it These computational findings can then be correlated with experimental evidence, such as higher coating efficiency observed under specific conditions predicted by the models. unipa.it This combined approach allows for a more comprehensive understanding than either method could provide alone. nih.gov

Below is a table showcasing how computational and experimental data can be correlated.

| Computational Prediction | Experimental Verification | Correlated Insight |

| Reaction Pathway Energetics | Product analysis (e.g., GC-MS, NMR) | Identifies the most likely reaction mechanism. |

| Calculated Vibrational Frequencies | Infrared (IR) and Raman spectroscopy | Confirms the structure of intermediates and products. |

| Predicted Adsorption Energies on a Surface | Surface-sensitive techniques (e.g., XPS, TPD) | Understands the interaction of the molecule with a substrate. |

| Simulated Reaction Kinetics | Kinetic measurements (e.g., monitoring reactant/product concentration over time) | Validates the predicted rate-determining steps. youtube.com |

Advanced Computational Methodologies in Organosilane Research

The complexity of organosilane systems often necessitates the use of advanced computational methods that go beyond standard quantum chemical calculations. These methodologies allow for the study of larger systems and more complex phenomena.

Hybrid QM/MM methods are powerful tools for studying chemical reactions in large systems, such as in solution or on surfaces. nih.govmpg.de In this approach, the reactive center of the system (e.g., the this compound molecule undergoing a reaction) is treated with high-accuracy quantum mechanics (QM), while the surrounding environment (e.g., solvent molecules or a solid support) is described by less computationally expensive molecular mechanics (MM) force fields. nih.govmpg.de This partitioning allows for the accurate modeling of electronic effects where they are most important, while still accounting for the influence of the larger environment. core.ac.uk

The total energy in a QM/MM calculation is typically expressed as: Etotal = EQM + EMM + EQM/MM

Where EQM is the energy of the QM region, EMM is the energy of the MM region, and EQM/MM describes the interaction between the two regions. researchgate.net The QM/MM interface can be treated with different levels of sophistication, from mechanical embedding to more accurate electrostatic embedding. core.ac.uk The ONIOM (Our own N-layered Integrated molecular Orbital and Molecular mechanics) method is a notable example of a versatile hybrid method. researchgate.net

Multiscale modeling addresses the challenge that important phenomena in chemical systems occur across a wide range of length and time scales. nih.govcecam.org These models bridge the gap between different levels of theory, from the quantum mechanical description of electrons to the macroscopic behavior of a system. nobelprize.org For instance, in modeling the chemical vapor deposition (CVD) of silicon-containing materials, a multiscale approach might combine:

Quantum mechanics to describe the bond-breaking and bond-forming events in the precursor molecules.

Atomistic simulations (like molecular dynamics) to model the deposition of molecules on a surface. researchgate.net

Continuum models (like computational fluid dynamics) to describe the flow of gases and heat transfer within the reactor. researchgate.netnih.gov

This hierarchical approach allows for the simulation of complex processes that are intractable with a single method. researchgate.netarxiv.org

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry for accelerating the discovery and design of new molecules and materials. rsc.orgmdpi.com In organosilicon chemistry, ML models can be trained on existing experimental and computational data to predict the properties and reactivity of new compounds. bigchem.eu This can significantly reduce the need for time-consuming and expensive laboratory experiments or high-level computational calculations. jscholaronline.org

Applications of ML and AI in this field include:

Predicting Reaction Outcomes: ML models can predict the products and yields of chemical reactions, aiding in the planning of synthetic routes. mdpi.com

Designing Materials with Desired Properties: By learning the relationship between molecular structure and material properties, ML algorithms can suggest new organosilane precursors for materials with specific characteristics. bigchem.eu

Accelerating Simulations: ML potentials can replace traditional force fields or even quantum chemical calculations in molecular simulations, enabling the study of larger systems over longer timescales. rsc.org

The table below summarizes these advanced computational methodologies.

| Methodology | Description | Application in Organosilane Research |

| QM/MM | Combines quantum mechanics for a reactive core and molecular mechanics for the environment. nih.gov | Studying reactions of this compound on surfaces or in solution. escholarship.org |

| Multiscale Modelling | Integrates different simulation techniques to model phenomena across various scales. nih.gov | Simulating the entire process of chemical vapor deposition using organosilane precursors. researchgate.net |

| Machine Learning/AI | Uses algorithms to learn from data and make predictions about new systems. rsc.org | Predicting the properties of novel organosilicon polymers; designing new catalysts for organosilane reactions. mdpi.com |

Applications of 1 Propenylmethyldichlorosilane in Advanced Materials and Organic Synthesis

Role as a Monomer and Intermediate in Organosilicon Polymer Chemistry

1-Propenylmethyldichlorosilane serves as a valuable monomer and intermediate in the field of organosilicon polymer chemistry. Its bifunctional nature, possessing both a reactive propenyl group and two chlorine atoms attached to silicon, allows for its incorporation into a variety of polymeric structures. This versatility makes it a key component in the synthesis of specialized polymers with tailored properties.

Precursor for the Synthesis of Silane (B1218182) Coupling Agents

This compound is a foundational precursor in the synthesis of silane coupling agents. These agents are crucial for promoting adhesion and compatibility between dissimilar materials, such as organic polymers and inorganic fillers. shinetsusilicone-global.comsigmaaldrich.comresearchgate.net The dichlorosilyl group of this compound can undergo hydrolysis and condensation reactions to form siloxane bonds, which can then covalently bond to the surface of inorganic substrates. researchgate.net The propenyl group, on the other hand, provides a site for further chemical modification, allowing for the introduction of various functional groups that can interact with an organic polymer matrix. shinetsusilicone-global.com This dual reactivity is fundamental to creating a strong and durable interface between the organic and inorganic phases in composite materials. researchgate.netutwente.nl

The general mechanism involves the hydrolysis of the chlorosilane to a silanol (B1196071), which then condenses with hydroxyl groups on the surface of an inorganic material. This process effectively grafts the organosilane molecule onto the inorganic surface. The pendant propenyl group is then available to react with the polymer matrix during curing or processing, forming a covalent link across the interface. utwente.nl

Integration into Modified Polymers and Coatings to Influence Macromolecular Architecture and Adhesion

The incorporation of this compound into polymer chains can significantly influence the macromolecular architecture and enhance adhesion properties of the resulting materials. mdpi.com When used as a comonomer in polymerization reactions, the propenyl group can participate in the main chain formation, while the dichlorosilyl group can be hydrolyzed to form crosslinks or sites for further functionalization. This allows for the creation of complex polymer structures, including branched and star-shaped polymers, which can impact the material's bulk properties. mdpi.com

In coatings, the presence of silicon-containing moieties derived from this compound can improve adhesion to various substrates. elsevier.com The ability of the silane to form strong bonds with inorganic surfaces, as discussed previously, translates to enhanced durability and performance of the coating. Furthermore, the modification of the polymer backbone with silicon can alter surface properties, such as hydrophobicity and chemical resistance.

Contribution to the Synthesis of Silicone-Based Polymers and Related Materials

This compound is a key building block in the synthesis of a variety of silicone-based polymers and materials. libretexts.org Silicones, or polysiloxanes, are known for their thermal stability, flexibility, and biocompatibility. wikipedia.orgresearchgate.net The synthesis of these polymers often involves the hydrolysis and condensation of chlorosilanes. msu.edu By incorporating this compound into the reaction mixture, the resulting silicone polymer will have pendant propenyl groups along its chain.

These propenyl groups serve as reactive handles for subsequent modifications, such as crosslinking through hydrosilylation reactions or the addition of other functional groups. wikipedia.org This allows for the production of a wide range of silicone materials, from soft elastomers to hard resins, with tailored properties for specific applications in electronics, healthcare, and aerospace. wikipedia.orgmdpi.com

Contributions to Fine Chemical Synthesis and Derivatization

Beyond its role in polymer chemistry, this compound is a valuable reagent in fine chemical synthesis, enabling the creation of complex organosilicon compounds through various derivatization strategies.

Precursor for Modified Allylsilanes and Their Use in Enantioselective Allylation of Carbonyl Compounds

This compound can serve as a precursor for the synthesis of modified allylsilanes. The reaction of the dichlorosilane (B8785471) with appropriate reagents can lead to the formation of functionalized allylsilanes. These allylsilanes are important reagents in organic synthesis, particularly in the allylation of carbonyl compounds to form homoallylic alcohols. wikipedia.org

A significant application of these modified allylsilanes is in enantioselective allylation reactions. harvard.edu By using chiral catalysts or stoichiometric chiral auxiliaries, the addition of the allyl group from the modified allylsilane to a carbonyl compound can proceed with high stereocontrol, leading to the formation of a specific enantiomer of the homoallylic alcohol. wikipedia.orgnih.govnih.gov This is a powerful tool in the synthesis of complex, biologically active molecules where specific stereochemistry is crucial for their function. nih.govchemrxiv.org

Synthesis of Diverse Organosilicon Compounds through Derivatization Strategies

The reactive nature of the silicon-chlorine bonds in this compound makes it an excellent starting material for the synthesis of a wide array of organosilicon compounds through various derivatization strategies. philpapers.orgresearchgate.net These strategies involve the reaction of the chlorosilane with a variety of nucleophiles to replace the chlorine atoms with other functional groups. researchgate.net

For instance, reaction with alcohols or phenols yields alkoxysilanes or phenoxysilanes, while reaction with amines produces aminosilanes. sigmaaldrich.com These derivatization reactions significantly expand the range of accessible organosilicon compounds with diverse functionalities and properties. nus.edu.sgnih.gov This versatility allows chemists to design and synthesize tailor-made organosilicon molecules for specific applications in materials science, catalysis, and medicinal chemistry. researchgate.net

Table of Research Findings on Derivatization Strategies

| Derivatization Reagent | Resulting Functional Group | Potential Applications |

| Alcohols/Phenols | Alkoxy/Phenoxy | Precursors for sol-gel processes, surface modification |

| Amines | Amino | Adhesion promoters, surface functionalization for biomolecule immobilization |

| Grignard Reagents | Alkyl/Aryl | Synthesis of more complex organosilanes |

| Water | Silanol | Intermediate in the formation of siloxanes and silicones |

Strategies for Surface Modification and Interface Engineering

This compound is a bifunctional organosilane that offers a versatile platform for modifying the surface properties of various materials and for engineering interfaces in advanced composites. Its reactivity stems from two distinct chemical moieties: the dichlorosilyl group and the propenyl group. The dichlorosilyl group provides a robust mechanism for covalent attachment to hydroxylated surfaces, while the propenyl group serves as a reactive handle for subsequent functionalization.

The primary strategy for employing this compound in surface modification involves its reaction with surface hydroxyl (-OH) groups, which are abundant on materials like glass, silica (B1680970), ceramics, and many metal oxides. cankaya.edu.tr This process, known as silanization, results in the formation of strong, covalent silicon-oxygen bonds between the silane and the substrate material. cankaya.edu.tr The reaction proceeds via the hydrolysis of the silicon-chlorine (Si-Cl) bonds with trace surface moisture or in a controlled humidity environment, followed by condensation with the surface hydroxyls, releasing hydrochloric acid (HCl) as a byproduct. The presence of two chlorine atoms allows the molecule to bond with two surface sites or to cross-link with adjacent silane molecules, creating a durable, cross-linked polysiloxane layer on the surface. slideshare.net This layer fundamentally alters the surface chemistry, transitioning it from hydrophilic to hydrophobic and providing a new set of functional groups (the propenyl groups) for further chemical transformation.

Detailed Research Findings

Research into organosilanes with similar functionalities provides a framework for understanding the potential of this compound. Studies on silanization show that the formation of a silane layer can be controlled to produce either a self-assembled monolayer (SAM) or a more complex, cross-linked polysiloxane network. cankaya.edu.trmdpi.com The reaction conditions, such as temperature, reaction time, and solvent, dictate the structure and thickness of the resulting film.

Furthermore, the propenyl group's reactivity is central to advanced functionalization strategies. One of the most significant reactions is hydrosilylation, where a compound containing a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the propenyl group. mdpi.com This reaction, typically catalyzed by platinum complexes, is highly efficient and allows for the attachment of a wide array of other functional silanes or polymers, enabling precise tuning of surface properties like lubricity, biocompatibility, or further reactivity. mdpi.com For example, a surface modified with this compound could be further treated with a hydrosilane-terminated polyethylene (B3416737) glycol (PEG) to create a highly biocompatible and protein-resistant surface.

The table below outlines the key functional groups of this compound and their roles in surface modification.

Table 1: Functional Groups of this compound and Their Reactivity| Functional Group | Chemical Formula | Role in Surface Modification | Reaction Type |

|---|---|---|---|

| Methyldichlorosilyl | -SiCl₂(CH₃) | Primary anchoring group for covalent attachment to hydroxylated surfaces. Enables cross-linking. | Hydrolysis & Condensation |

| Propenyl | -CH=CHCH₃ | Reactive site for secondary functionalization and for covalent bonding with polymer matrices. | Hydrosilylation, Polymerization, etc. |

The strategic application of these functionalities allows for the engineering of interfaces with tailored properties. The table below summarizes potential strategies and their outcomes.

Table 2: Surface Modification and Interface Engineering Strategies| Strategy | Description | Substrate Example | Interfacial Outcome |

|---|---|---|---|

| Direct Grafting | Formation of a hydrophobic, propenyl-functionalized monolayer on a surface. | Silica (SiO₂) | Changes surface wettability; provides reactive sites for further functionalization. |

| Polysiloxane Network Formation | Creation of a thin, cross-linked polysiloxane film on the substrate for a robust, functional coating. | Titanium Dioxide (TiO₂) | Enhances adhesion to polymer matrices; improves thermal and chemical stability of the interface. unipd.it |

| Hydrosilylation-based Functionalization | Post-modification of the propenyl-grafted surface with hydrosilanes to introduce new functionalities. | Glass Fibers | Covalently links the fiber surface to a polymer matrix, improving stress transfer in composites. mdpi.commdpi.com |

| Composite Interface Engineering | Use as a coupling agent to improve the bond between inorganic fillers and an organic polymer matrix. | Carbon Fiber in Epoxy Matrix | Reduces moisture sensitivity at the interface; increases mechanical strength and durability of the composite. researchgate.netcompositesnl.nl |

Isomerism, Stereochemistry, and Conformational Analysis of 1 Propenylmethyldichlorosilane and Its Derivatives

Investigation of Geometric Isomerism (E/Z Configurations of the Propenyl Group)

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in 1-propenylmethyldichlorosilane due to the restricted rotation around the carbon-carbon double bond of the propenyl group. ramauniversity.ac.inlibretexts.org This restriction means that the substituents on each carbon of the double bond are locked into specific spatial arrangements, resulting in distinct, isolable isomers. libretexts.org The two carbons of the double bond in this compound (CH₃-CH=CH-Si(CH₃)Cl₂) are substituted with different groups, which is a prerequisite for geometric isomerism. unacademy.com

To unambiguously name these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. wikipedia.orgchemguide.co.uk An atom with a higher atomic number is assigned a higher priority. If the atoms are isotopes, the one with the higher mass number has higher priority. chemguide.co.uk

At Carbon-1 (bonded to the methyl group): The substituents are a methyl group (-CH₃) and a hydrogen atom (-H). Carbon (atomic number 6) has a higher priority than hydrogen (atomic number 1).

At Carbon-2 (bonded to the silicon atom): The substituents are a methyldichlorosilyl group (-Si(CH₃)Cl₂) and a hydrogen atom (-H). Silicon (atomic number 14) has a higher priority than hydrogen (atomic number 1).

The E/Z designation is determined by the relative positions of the highest-priority groups on each carbon. wikipedia.org

(Z)-isomer: If the two higher-priority groups (the -CH₃ and -Si(CH₃)Cl₂ groups) are on the same side (zusammen) of the double bond, the isomer is designated as (Z). wikipedia.org

(E)-isomer: If the two higher-priority groups are on opposite sides (entgegen) of the double bond, the isomer is designated as (E). wikipedia.org

Generally, the trans (E) isomer is more stable than the cis (Z) isomer due to reduced steric strain, as the larger substituent groups are positioned further apart. ramauniversity.ac.in The difference in stability affects the equilibrium ratio of the isomers and can influence physical properties such as boiling points and dipole moments. chemguide.co.uk The cis isomer is often more polar, leading to stronger intermolecular forces and a higher boiling point. chemguide.co.uk

Table 1: Assignment of Cahn-Ingold-Prelog Priorities for this compound Isomers

| Double Bond Carbon | Substituent | Priority |

|---|---|---|

| C1 | -CH₃ | High |

| -H | Low | |

| C2 | -Si(CH₃)Cl₂ | High |

Racemic-Meso Isomerization Processes and Their Mechanistic Control in Synthesis

While this compound itself is achiral, its derivatives, where the two chlorine atoms are replaced by different substituents, can possess a stereogenic silicon center. When a molecule contains two or more stereocenters, diastereomers such as meso compounds can exist. askiitians.com A meso compound is an achiral member of a set of diastereomers that has an internal plane of symmetry. askiitians.comnumberanalytics.com A racemic mixture consists of an equal amount of two enantiomers and is optically inactive. askiitians.com

The synthesis of organosilane derivatives with multiple stereocenters can yield both racemic (d,l) pairs and meso compounds. mdpi.com For instance, the metalation of a bridged, achiral ligand can produce both meso and racemic diastereomers, and the ratio can be influenced by reaction conditions. mdpi.com

Mechanistic control in synthesis is crucial for selectively producing one type of isomer. Key strategies include:

Stereoselective Synthesis: Utilizes chiral catalysts or auxiliaries to guide the reaction toward a specific stereochemical outcome, potentially favoring the formation of a meso compound or one enantiomer of a racemic pair. numberanalytics.com

Resolution of Racemic Mixtures: Involves separating a racemic mixture into its constituent enantiomers. numberanalytics.com One enantiomer can then potentially be converted into a meso compound through further reaction. numberanalytics.com

Symmetric Synthesis: Employs symmetric starting materials or reagents to directly form a meso product. numberanalytics.com

In some advanced organometallic systems, isomerization between racemic and meso forms can be induced, for example, by UV irradiation, allowing for the isolation of a specific isomer that may have been part of a mixture initially. mdpi.com

Conformational Dynamics and Analysis of Fluxional Behavior in Solution

Molecules are not static; they exhibit dynamic behavior, particularly in solution. For derivatives of this compound, this includes rotations around the single bonds: the silicon-carbon (Si-C) bond and the carbon-carbon (C-C) bond of the propenyl backbone. This rotation gives rise to various transient three-dimensional arrangements known as conformations or conformers. gmu.edu

The study of these different energy states and the barriers to rotation is known as conformational analysis. mdpi.com Even in relatively simple molecules, a number of conformers can exist with similar ground-state energies. whiterose.ac.uk At room temperature, the thermal energy is usually sufficient to overcome the energy barriers between conformers, leading to rapid interconversion. This phenomenon, where a molecule rapidly flips between different conformations, is described as fluxional behavior. whiterose.ac.uk

To study these dynamics, specialized techniques are required:

Low-Temperature NMR Spectroscopy: By lowering the temperature, the rate of interconversion can be slowed down enough to observe the signals of individual conformers, which would otherwise be averaged out at higher temperatures. mdpi.com This allows for the determination of the relative populations of each conformer and the energy barriers between them.

Computational Modeling: Theoretical methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are powerful tools for conformational analysis. mdpi.comnih.gov These calculations can predict the geometries and relative energies of different conformers, providing insights that complement experimental data. nih.gov

The conformational equilibrium can be significantly different in the gas phase versus in solution, where solvent interactions play a crucial role. mdpi.com

Stereoselective Synthesis and Derivatization Approaches to Chiral Organosilanes

Creating organosilanes with a specific three-dimensional arrangement at a chiral silicon center is a significant challenge in synthetic chemistry. nih.govacs.org Since this compound is a prochiral molecule, it serves as a potential starting point for generating chiral derivatives through stereoselective reactions. This involves replacing the chloro groups with other substituents in a controlled manner to produce a desired enantiomer or diastereomer.

Several powerful strategies have been developed for the asymmetric synthesis of chiral organosilanes: nih.gov

Desymmetrization: This approach involves the reaction of a prochiral silane (B1218182) (like a derivative of this compound) with a chiral reagent or catalyst to selectively form one enantiomer. nih.gov

Kinetic Resolution: A racemic mixture of a chiral silane is reacted with a chiral catalyst or reagent that reacts faster with one enantiomer, allowing the other to be recovered in an enantioenriched form. nih.gov

Diastereoselective Synthesis: An achiral silicon compound is reacted with a chiral auxiliary, creating a mixture of diastereomers that can often be separated. The auxiliary is then cleaved to yield the desired enantiopure silane. nih.govresearchgate.net

Recent advances have highlighted the use of organocatalysis for these transformations. nih.gov For example, imidodiphosphorimidate (IDPi) catalysts have been successfully used for the enantioselective synthesis of tertiary silyl (B83357) ethers from symmetrical bis(methallyl)silanes. nih.gov Furthermore, the development of synthetic routes to N,O-functionalized silicon-stereogenic organosilanes has shown that subsequent substitution reactions at the silicon center often proceed with a predictable inversion of configuration, enabling the controlled formation of other chiral siloxane derivatives. nih.gov

Table 2: Approaches to Stereoselective Synthesis of Chiral Organosilanes

| Method | Description | Example Application |

|---|---|---|

| Organocatalytic Desymmetrization | A prochiral silane is asymmetrically functionalized using a small-molecule chiral catalyst. | Asymmetric synthesis of Si-stereogenic silyl ethers using IDPi catalysts. nih.gov |

| Kinetic Resolution | A racemic mixture of chiral silanes is separated based on the differential reaction rates of its enantiomers with a chiral catalyst. | Transition metal and enzyme catalysis for resolving racemic silanes. nih.gov |

| Diastereoselective Synthesis | A chiral auxiliary is used to control the stereochemical outcome of a reaction, creating separable diastereomers. | Use of chiral (alkoxy)methyl-substituted silicon compounds as starting materials for stereoselective 1,2-additions. researchgate.net |

| Stereoconvergent Substitution | A multistep substitution mechanism at the silicon center leads to a single, optically pure product from a mixture of starting stereoisomers. | Synthesis of N,O-functionalized silicon-stereogenic organosilanes with excellent optical purity. nih.gov |

Structural Characterization of Isomers through Advanced Spectroscopic and Diffraction Methods

Distinguishing between the various isomers of this compound and its derivatives requires a suite of advanced analytical techniques. Each method provides unique information about the molecule's structure, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for isomer characterization in solution.

¹H and ¹³C NMR: Can distinguish between E and Z isomers. The coupling constants (³JHH) across the double bond are typically larger for the trans (E) isomer than for the cis (Z) isomer. Chemical shifts of the protons and carbons in the propenyl group will also differ between the two geometric isomers.

²⁹Si NMR: This technique is highly sensitive to the electronic environment around the silicon atom. Geometric isomerism (cis/trans) can influence the chemical shifts of the silicon signals. rsc.org For chiral derivatives, distinct signals can be observed for diastereomers.

Conformational Studies: Low-temperature NMR is essential for analyzing fluxional behavior by "freezing out" individual conformers. mdpi.comnih.gov

X-ray Diffraction: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure. acs.org It can definitively determine the E/Z configuration of the double bond and the absolute configuration (R/S) of chiral centers in derivatives. rsc.orgcapes.gov.br

Gas Electron Diffraction (GED): This method is used to determine the molecular structure and conformational preferences of compounds in the gas phase, providing valuable data that is free from crystal packing or solvent effects. mdpi.comwhiterose.ac.uk

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule are dependent on its geometry and symmetry. E and Z isomers, as well as different conformers, will exhibit unique patterns in their IR spectra, particularly in the "fingerprint" region. For example, the Si-O-Si stretching frequency can be a useful diagnostic tool for silsesquioxane isomers. rsc.org

Table 3: Analytical Methods for Characterizing Isomers of this compound and its Derivatives

| Technique | Type of Isomerism | Information Provided |

|---|---|---|

| NMR Spectroscopy | Geometric (E/Z) | Coupling constants, chemical shifts |

| Stereoisomers | Diastereomers give distinct spectra; chiral shift reagents for enantiomers | |

| Conformational | Observation of individual conformers and dynamic processes at low temperature | |

| X-ray Diffraction | Geometric & Stereoisomers | Definitive 3D structure, bond lengths, bond angles, absolute configuration |

| Gas Electron Diffraction (GED) | Geometric & Conformational | Gas-phase structure and conformational equilibrium |

| Infrared (IR) Spectroscopy | Geometric & Conformational | Characteristic vibrational frequencies for different isomers |

Q & A

How should researchers design questionnaires to assess hazards in silane-related workflows?

- Methodological Answer : Structure surveys using Likert scales (1–5) to quantify risk perception (e.g., spill frequency, PPE compliance). Pre-test with a pilot cohort (n=20) to refine clarity. Include open-ended questions on near-miss incidents. Use Cronbach’s α (>0.7) to ensure internal consistency .

Cross-Disciplinary Applications

Q. What methodologies link this compound’s surface modification properties to biomedical device coatings?

- Methodological Answer : Use AFM (atomic force microscopy) and contact angle measurements to correlate silane layer thickness (2–10 nm) with hydrophobicity. In vitro biocompatibility tests (ISO 10993-5) assess cytotoxicity on fibroblast cultures. Compare with FDA-approved siloxane coatings for hemocompatibility .

Q. How can isotopic labeling (, ) trace reaction pathways in this compound-based syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.